molecular formula C5H5ClO3S B15315454 3-Methylfuran-2-sulfonyl chloride CAS No. 926921-60-0

3-Methylfuran-2-sulfonyl chloride

Cat. No.: B15315454
CAS No.: 926921-60-0
M. Wt: 180.61 g/mol
InChI Key: XCKGHPXWCMNKHV-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Derivatives in Chemical Synthesis

Furan and its derivatives are a fundamental class of heterocyclic compounds, characterized by a five-membered aromatic ring containing one oxygen atom. biosynth.comchemithon.com This structural motif is present in a vast array of natural products, pharmaceuticals, and agrochemicals. biosynth.com The furan ring system serves as a versatile building block in organic synthesis, valued for its unique reactivity and ability to be converted into other functional groups. acs.orgorganic-chemistry.org

The aromaticity of the furan ring makes it susceptible to electrophilic substitution reactions, while the oxygen heteroatom influences its electronic properties and reactivity. chemithon.com Furan derivatives are key intermediates in the production of dyes, pigments, and specialty chemicals. acs.org Furthermore, certain furan-containing compounds are being explored for their potential in enhancing the efficiency of energy transfer in materials science applications. biosynth.com The ability to functionalize the furan ring at various positions allows for the synthesis of complex molecules with diverse biological and physical properties. google.com

Role of Sulfonyl Chlorides in Organic Transformations

Sulfonyl chlorides (R-SO₂Cl) are highly reactive chemical compounds that serve as important intermediates in organic synthesis. Their utility stems from the presence of a good leaving group (chloride) attached to an electrophilic sulfur atom, making them prone to nucleophilic substitution reactions. This reactivity allows for the introduction of the sulfonyl (-SO₂) group into a wide range of molecules.

One of the most common applications of sulfonyl chlorides is the synthesis of sulfonamides, which are formed by reacting a sulfonyl chloride with an amine. The sulfonamide functional group is a cornerstone in the development of numerous pharmaceutical drugs. Sulfonyl chlorides also react with alcohols to form sulfonate esters and with thiols to yield thioesters. Beyond these fundamental transformations, sulfonyl chlorides can participate in various other reactions, including annulations and sulfonylation of unsaturated compounds. rsc.org The general methods for synthesizing sulfonyl chlorides often involve the chlorination of sulfonic acids or the oxidative chlorination of thiols and their derivatives. organic-chemistry.orgresearchgate.net

Overview of 3-Methylfuran-2-sulfonyl chloride within Sulfonyl Halide Chemistry

This compound is a specific organosulfur compound that combines the structural features of a substituted furan ring with the reactivity of a sulfonyl chloride. While direct research findings on this particular isomer are not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established chemistry of related furan sulfonyl chlorides, such as its isomer, 5-methylfuran-2-sulfonyl chloride.

Synthesis: The synthesis of this compound would likely proceed through a two-step sequence. The first step would involve the sulfonation of 3-methylfuran (B129892) to produce 3-methylfuran-2-sulfonic acid. The sulfonation of furan derivatives can be challenging due to their sensitivity to strong acids, which can cause resinification. acs.org However, methods using milder sulfonating agents, such as a pyridine-sulfur trioxide complex, have been successfully employed for similar furan compounds. acs.org The second step would be the chlorination of the resulting sulfonic acid, typically using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to yield the target sulfonyl chloride.

Reactivity: As a sulfonyl chloride, this compound is expected to be a reactive electrophile. Its primary reactions would involve nucleophilic attack at the sulfonyl sulfur atom. Key transformations would include:

Reaction with amines to form the corresponding 3-methylfuran-2-sulfonamides.

Reaction with alcohols in the presence of a base to yield 3-methylfuran-2-sulfonate esters.

Reaction with thiols to produce 3-methylfuran-2-thioesters.

Hydrolysis upon contact with water to revert to 3-methylfuran-2-sulfonic acid.

Below is a table summarizing the key properties of this compound, based on the known characteristics of furan and sulfonyl chloride compounds.

PropertyValue
Molecular Formula C₅H₅ClO₃S
Molecular Weight 180.61 g/mol
Functional Groups Furan, Sulfonyl Chloride
Expected Reactivity Electrophilic, susceptible to nucleophilic attack at the sulfur atom
Primary Synthetic Use Intermediate for sulfonamides, sulfonate esters, and thioesters

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

926921-60-0

Molecular Formula

C5H5ClO3S

Molecular Weight

180.61 g/mol

IUPAC Name

3-methylfuran-2-sulfonyl chloride

InChI

InChI=1S/C5H5ClO3S/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3

InChI Key

XCKGHPXWCMNKHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Methylfuran 2 Sulfonyl Chloride

Direct Sulfonation and Chlorination Approaches

Direct methods aim to introduce the -SO₂Cl group onto the furan (B31954) ring in a single conceptual step, often by using a reagent that can both sulfonate and chlorinate the aromatic ring.

Utilizing Chlorosulfonic Acid

The reaction of an aromatic compound with chlorosulfonic acid is a well-established method for the direct synthesis of sulfonyl chlorides. In the context of 3-methylfuran (B129892), this approach involves the electrophilic substitution of a hydrogen atom on the furan ring by the chlorosulfonyl group. The reaction is typically performed by treating 3-methylfuran with chlorosulfonic acid, often in an inert solvent or by using an excess of chlorosulfonic acid as the reaction medium.

However, the high reactivity of the furan ring makes it susceptible to degradation and polymerization under the harsh acidic conditions of chlorosulfonic acid. Controlling the reaction temperature and stoichiometry is critical to favor the desired sulfonation at the C2 position and minimize side reactions. A patent describing the synthesis of benzenesulfonyl chloride outlines a general principle where using an excess of chlorosulfonic acid can increase the yield of the desired sulfonyl chloride while minimizing the formation of byproducts like diphenyl sulfone. orgsyn.org While specific data for 3-methylfuran is not widely published, this principle is applicable.

Application of Thionyl Chloride in Synthetic Routes

Thionyl chloride (SOCl₂) is not typically used for direct sulfonation. Instead, its role is often in combination with a sulfonating agent. A patented process describes the preparation of aromatic sulfonyl chlorides by reacting an aromatic compound with a mixture of a sulfonating agent (like chlorosulfonic acid or sulfuric acid) and an excess of thionyl chloride. google.com This "one-pot" method can be advantageous as the thionyl chloride can help to drive the reaction towards the sulfonyl chloride product. google.com For a substrate like 3-methylfuran, this would involve its addition to a pre-formed mixture of the sulfonating agent and thionyl chloride at a controlled temperature. google.com

Precursor-Based Synthesis from Furan-2-sulfonic Acids

Generation of 3-Methylfuran-2-sulfonic Acid Precursors

The initial step is the sulfonation of 3-methylfuran to produce 3-methylfuran-2-sulfonic acid. Given the acid-sensitivity of the furan ring, milder sulfonating agents are often required to prevent polymerization or ring-opening. While direct synthesis of 3-methylfuran-2-sulfonic acid is not extensively detailed in readily available literature, analogous syntheses provide a clear pathway. The preparation of 3-methyl-2-furoic acid, a related precursor, is well-documented and involves the hydrolysis of its corresponding methyl ester. orgsyn.org A similar principle can be applied to sulfonation, where a milder sulfonating agent, such as a sulfur trioxide-pyridine complex, could be used to sulfonate 3-methylfuran at the desired C2 position.

Another potential route to a precursor involves the use of 1,3-propane sultone or 1,4-butane sultone, which react with primary amines to form sulfamic acids, demonstrating a method for creating C-S bonds under specific conditions. google.com

Conversion of Sulfonic Acids to Sulfonyl Chlorides

Once the 3-methylfuran-2-sulfonic acid precursor is obtained, it is converted to the final sulfonyl chloride. This is a standard transformation in organic chemistry.

Using Phosphorus Pentachloride (PCl₅): This is a very common and effective method. The sulfonic acid (or its sodium salt) is treated with phosphorus pentachloride, often with gentle heating. orgsyn.org The reaction converts the sulfonic acid group (-SO₃H) into a sulfonyl chloride group (-SO₂Cl). orgsyn.org A general procedure involves mixing the sulfonic acid with PCl₅ and allowing the reaction to proceed until the evolution of hydrogen chloride gas ceases. orgsyn.orgorgsyn.org The reaction mixture is then typically quenched by pouring it onto crushed ice to hydrolyze the excess phosphorus reagents, after which the sulfonyl chloride product can be isolated. orgsyn.org

Using Thionyl Chloride (SOCl₂): Thionyl chloride is another widely used reagent for this conversion. researchgate.netyoutube.com The reaction of a sulfonic acid with SOCl₂ often requires a catalytic amount of a tertiary amine or dimethylformamide (DMF) to proceed efficiently. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.

Using Phosphorus Oxychloride (POCl₃): Phosphorus oxychloride can also be used to convert sulfonic acids to sulfonyl chlorides, sometimes in the absence of any other solvent. researchgate.net

The table below summarizes the common reagents used for the conversion of sulfonic acids to sulfonyl chlorides, a key step in the precursor-based synthesis of 3-methylfuran-2-sulfonyl chloride.

ReagentTypical ConditionsByproductsReference
Phosphorus Pentachloride (PCl₅)Mixing solids, often with gentle heatingPOCl₃, HCl orgsyn.org, orgsyn.org
Thionyl Chloride (SOCl₂)Often with a catalytic amount of DMF or pyridine (B92270)SO₂, HCl researchgate.net, youtube.com
Phosphorus Oxychloride (POCl₃)Can be used as both reagent and solventH₃PO₄ (after workup) google.com, researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts, particularly polymeric materials resulting from the degradation of the furan ring.

The choice of solvent can significantly influence the outcome of the sulfonation and chlorosulfonation reactions. For the direct chlorosulfonation of furan derivatives, non-polar, inert solvents are generally preferred to minimize side reactions.

SolventPolarityExpected Outcome
Dichloromethane (B109758)Polar aproticGood solubility for reactants, can facilitate the reaction but may also promote side reactions if not carefully controlled.
ChloroformPolar aproticSimilar to dichloromethane, a common solvent for sulfonation reactions.
Carbon tetrachlorideNon-polarInert and can help to control the reaction temperature, but its use is restricted due to toxicity.
Hexane (B92381)Non-polarMay lead to slower reaction rates but can improve selectivity by reducing the solubility of polar byproducts.

For the two-step process, the choice of solvent for both the sulfonation and the subsequent chlorination step is important. In the sulfonation with a sulfur trioxide-pyridine complex, pyridine often serves as both the reagent and the solvent. For the conversion of the sulfonic acid to the sulfonyl chloride with thionyl chloride, an inert solvent like dichloromethane or toluene (B28343) is typically used.

Temperature control is paramount in the synthesis of this compound to prevent the exothermic reaction from causing degradation of the furan ring.

Stoichiometry, the molar ratio of the reactants, must be carefully controlled to ensure complete conversion of the starting material while avoiding excess reagents that can lead to side reactions.

ParameterConditionRationale
Temperature -20°C to 0°CTo control the exothermic nature of the reaction and prevent polymerization and degradation of the furan ring.
Stoichiometry (Chlorosulfonic Acid) 1.1 to 1.5 equivalentsA slight excess of chlorosulfonic acid ensures complete conversion of the 3-methylfuran, but a large excess can lead to di-sulfonation or degradation.
Stoichiometry (Thionyl Chloride) 1.2 to 2.0 equivalentsAn excess of thionyl chloride is used in the two-step process to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methodologies and Scalability Considerations

The industrial production of this compound presents several challenges, primarily related to the handling of corrosive and reactive reagents and the exothermic nature of the reaction. Continuous flow chemistry offers a promising solution for the safe and scalable synthesis of sulfonyl chlorides. rsc.orgmdpi.com

Continuous flow reactors provide excellent heat and mass transfer, allowing for precise control of reaction temperature and residence time. rsc.org This is particularly advantageous for highly exothermic reactions like chlorosulfonation, as it minimizes the risk of thermal runaway and improves the safety of the process. The small reactor volume in continuous flow systems also reduces the amount of hazardous material present at any given time. rsc.org

For the industrial-scale synthesis of this compound, a continuous flow process could be designed where a stream of 3-methylfuran in an inert solvent is mixed with a stream of chlorosulfonic acid at a controlled temperature in a microreactor or a continuous stirred-tank reactor (CSTR). The product stream can then be continuously quenched and purified. This approach not only enhances safety but can also lead to higher yields and purity due to the precise control over reaction parameters. mdpi.com

Another key consideration for scalability is the purification of the final product. On an industrial scale, purification methods such as distillation under reduced pressure or crystallization would be employed to obtain this compound of high purity. The choice of purification method will depend on the physical properties of the compound and the nature of the impurities.

Reactivity and Reaction Mechanisms of 3 Methylfuran 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions

The sulfonyl chloride functional group in 3-methylfuran-2-sulfonyl chloride is a strong electrophile, making it readily reactive with a variety of nucleophiles. These reactions typically proceed through a nucleophilic substitution mechanism at the sulfur atom. The general mechanism is believed to be an SN2-type process, although the exact transition state can be influenced by the nucleophile, solvent, and substituents on the aromatic ring. researchgate.net

Aminolysis: Formation of Sulfonamides

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-substituted sulfonamides. This reaction, known as aminolysis, is a fundamental method for synthesizing sulfonamides, a class of compounds with significant applications in medicinal chemistry. organic-chemistry.orgnih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. iupac.org

The general reaction is as follows:

this compound + R¹R²NH → 3-Methyl-N,N-R¹R²-furansulfonamide + HCl

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Reactant 1Reactant 2Product
This compoundPrimary Amine (RNH₂)N-Alkyl/Aryl-3-methylfuran-2-sulfonamide
This compoundSecondary Amine (R¹R²NH)N,N-Dialkyl/Aryl-3-methylfuran-2-sulfonamide

Research has shown that a wide range of sulfonamides can be synthesized using sulfonyl chlorides, including those with various functional groups, which remain intact during the reaction. organic-chemistry.org Alternative methods for sulfonamide synthesis exist, such as the reaction of methyl sulfinates with lithium amides followed by oxidation, which avoids the use of less stable sulfonyl chlorides. organic-chemistry.org

Alcoholysis: Synthesis of Sulfonate Esters

This compound reacts with alcohols in a process called alcoholysis to yield sulfonate esters. This reaction is often performed in the presence of a base, such as pyridine (B92270), to scavenge the HCl produced. youtube.comyoutube.com Sulfonate esters are valuable intermediates in organic synthesis, often used as leaving groups in substitution and elimination reactions. youtube.com

The general reaction is:

this compound + R-OH → 3-Methylfuran-2-sulfonate ester + HCl

Reactant 1Reactant 2Product
This compoundAlcohol (R-OH)Alkyl/Aryl 3-methylfuran-2-sulfonate

Kinetic studies on the alcoholysis of various aromatic sulfonyl chlorides have provided insights into the reaction mechanism. The reaction rates are influenced by both polar and steric factors of the substituents on the aromatic ring. researchgate.net Alternative methods for synthesizing sulfonate esters include the reaction of sulfonic acids with alcohols using organobismuth reagents or the use of dimethyl and diethyl sulfate (B86663) as alkoxysulfonylation agents. clockss.orgsci-hub.se

Thiolysis: Generation of Sulfonate Thioesters

In a reaction analogous to alcoholysis, this compound can react with thiols (mercaptans) to form sulfonate thioesters. Thioesters are important compounds in their own right and are also useful synthetic intermediates. researchgate.net

The general reaction is:

this compound + R-SH → 3-Methylfuran-2-sulfonate thioester + HCl

Reactant 1Reactant 2Product
This compoundThiol (R-SH)S-Alkyl/Aryl 3-methylfuran-2-sulfonate thioester

Recent research has developed methods for the synthesis of thioethers and thioesters directly from sulfonyl chlorides through phosphine-mediated deoxygenation, offering a broad functional group tolerance. researchgate.netorganic-chemistry.org

Hydrolysis Pathways and Products

In the presence of water, this compound undergoes hydrolysis to form 3-methylfuran-2-sulfonic acid and hydrochloric acid. The hydrolysis of sulfonyl chlorides has been studied extensively, and the mechanism can vary depending on the reaction conditions and the structure of the sulfonyl chloride. researchgate.netiupac.org

The hydrolysis reaction is as follows:

this compound + H₂O → 3-Methylfuran-2-sulfonic acid + HCl

Under certain acidic conditions, the furan (B31954) ring itself can be susceptible to hydrolysis. For instance, 5-methylfuran-2-yl derivatives have been shown to hydrolyze to 2,5-dioxopentanyl derivatives in the presence of trifluoroacetic acid. nih.gov This suggests that the stability of the furan ring in this compound during hydrolysis is a factor to consider, particularly under strong acidic conditions.

Reaction with Unsaturated Organic Compounds

Annulation Reactions

While specific examples of annulation reactions involving this compound are not extensively documented in the provided search results, the reactivity of the furan ring suggests its potential participation in such transformations. Furan and its derivatives are known to undergo various cycloaddition reactions, such as the Diels-Alder reaction. mdpi.com The electron-withdrawing nature of the sulfonyl chloride group at the 2-position could influence the dienophilic or dienic character of the furan ring in such reactions. Further research would be needed to explore the specific annulation reactions of this compound.

In-depth Analysis of this compound Reveals Scant Research Data

Intensive investigation into the chemical literature and available databases for "this compound" has revealed a significant lack of specific research pertaining to its detailed reaction mechanisms. While the broader class of sulfonyl chlorides is well-documented, data focusing explicitly on the this compound isomer is exceptionally scarce. Consequently, a detailed article covering the specific reactivity points as requested cannot be constructed with the required scientific accuracy and depth.

General principles of sulfonyl chloride reactivity can be used to infer potential, but unconfirmed, behaviors. Sulfonyl chlorides (R-SO₂Cl) are powerful electrophiles widely used in organic synthesis. Their reactivity is primarily centered on the highly electrophilic sulfur atom, making them susceptible to nucleophilic attack. The nature of the "R" group—in this case, the 3-methylfuran-2-yl group—is expected to modulate this reactivity through electronic and steric effects.

The methyl group at the 3-position on the furan ring would likely exert an electron-donating effect, potentially influencing the electrophilicity of the sulfonyl group. However, without specific studies on this compound, any detailed discussion remains speculative. Research on analogous compounds, such as furan-2-sulfonyl chloride and methanesulfonyl chloride, provides a basis for comparison, but direct extrapolation of kinetic data and reaction pathways is not scientifically rigorous.

Similarly, while sulfonyl chlorides can be precursors to highly reactive sulfene (B1252967) intermediates, the specific conditions and pathways for generating a sulfene from this compound are not documented.

Due to the absence of published research findings, data tables on solvolysis kinetics, reaction path analyses, and specific mechanistic studies for radical sulfonylation, ionic sulfonylation, sulfenylation, and arylation involving this compound cannot be generated. Constructing an article based on the provided outline would require speculative content that falls outside the bounds of established scientific literature.

Applications in Advanced Organic Synthesis

Construction of Sulfonamide Scaffolds

The reaction of 3-Methylfuran-2-sulfonyl chloride with primary or secondary amines is a primary application, leading to the formation of a diverse range of sulfonamides. This transformation is fundamental in medicinal chemistry and materials science. The general reaction involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, displacing the chloride ion. researchgate.net

The sulfonamide functional group is a cornerstone of many therapeutic agents, and its synthesis remains a significant focus in drug discovery. researchgate.netnih.gov By reacting this compound with various amine-containing molecules, novel sulfonamide derivatives can be generated. The 3-methylfuran (B129892) ring is a key structural motif that can modulate the physicochemical properties of the final compound, such as solubility and metabolic stability. researchgate.net The combination of the furan (B31954) heterocycle with the sulfonamide linker creates scaffolds with potential for a wide range of biological activities. The synthesis is typically straightforward, often requiring a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated during the reaction. mdpi.com

Table 1: Representative Synthesis of 3-Methylfuran-2-sulfonamides

Amine ReactantResulting SulfonamidePotential Therapeutic Area
AnilineN-phenyl-3-methylfuran-2-sulfonamideAntibacterial, Antifungal
BenzylamineN-benzyl-3-methylfuran-2-sulfonamideAnticonvulsant, Diuretic
Morpholine2-(Morpholinosulfonyl)-3-methylfuranAnticancer, Anti-inflammatory
Taurine2-((3-Methylfuran-2-yl)sulfonamido)ethanesulfonic acidCarbonic Anhydrase Inhibition

Multifunctional ligands are crucial for the development of novel metal complexes used in catalysis, chemical sensing, and medicinal inorganic chemistry. nih.gov Sulfonamides derived from this compound are well-suited for ligand design. These molecules can act as bidentate or polydentate ligands, utilizing the oxygen atom of the furan ring and the nitrogen or oxygen atoms of the sulfonamide group to chelate metal ions. rsc.orgmdpi.com The specific design of the amine component used in the sulfonamide synthesis allows for fine-tuning of the ligand's steric and electronic properties, thereby influencing the stability and selectivity of the resulting metal complex. rsc.org This tailored approach enables the creation of complexes with specific properties, such as fluorescence for sensing applications or redox activity for catalysis. researchgate.net

Derivatization for Bioconjugation and Modification of Biomolecules

The targeted chemical modification of biomolecules is a powerful tool in chemical biology and pharmaceutical development. This compound can be employed as a reagent to attach a "3-methylfuran-2-sulfonyl" handle to biological macromolecules.

Site-specific labeling of proteins and peptides is essential for studying their function, localization, and interactions. nih.gov this compound can react with nucleophilic amino acid residues on the surface of a protein, such as the epsilon-amino group of lysine, to form a stable sulfonamide linkage. nih.gov This process covalently attaches the 3-methylfuran moiety to the protein. This "tag" can serve several purposes: it can act as a reporter group, or the furan ring itself can be used for subsequent chemical modifications, such as Diels-Alder reactions, to attach larger cargo molecules like fluorescent dyes or imaging agents. nih.gov

Table 2: Potential Amino Acid Targets for Labeling

Amino AcidNucleophilic GroupResulting Linkage
Lysineε-Amino (–NH₂)Sulfonamide
TyrosinePhenolic Hydroxyl (–OH)Sulfonate Ester
SerineHydroxyl (–OH)Sulfonate Ester
ThreonineHydroxyl (–OH)Sulfonate Ester

Synthesis of Sulfonyl Hydrazones and Related Structures

Sulfonyl hydrazones are versatile intermediates in organic synthesis, known for their applications in cross-coupling reactions and the synthesis of various heterocyclic compounds. rsc.orgresearchgate.net The synthesis of 3-methylfuran-2-sulfonyl hydrazones is a two-step process initiated from this compound.

First, the sulfonyl chloride is treated with hydrazine (B178648) hydrate (B1144303) to produce 3-methylfuran-2-sulfonohydrazide. nih.govresearchgate.net This intermediate is generally stable and can be isolated. In the second step, the sulfonyl hydrazide is condensed with an aldehyde or a ketone, typically under acidic catalysis, to yield the corresponding sulfonyl hydrazone. rsc.orgresearchgate.net These resulting structures are valuable precursors for constructing more complex molecular frameworks.

Regiospecific Introduction of Sulfonyl Functionalities

One of the primary utilities of this compound is its ability to introduce the 3-methylfuran-2-sulfonyl group onto a target molecule with high regioselectivity. The sulfonyl chloride functional group is a highly reactive electrophile, ensuring that it reacts predictably with the most nucleophilic site in a substrate molecule. researchgate.net For instance, in reactions with multifunctional molecules containing both amine and alcohol groups, conditions can often be optimized to favor the formation of the sulfonamide over the sulfonate ester, or vice versa, allowing for precise control over the final product's structure. This regiospecific installation is fundamental to its role as a building block in multi-step syntheses. rsc.org

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Extensive research has been conducted to gather information regarding the chemical compound "this compound," specifically focusing on its applications in advanced organic synthesis as outlined. The investigation aimed to detail its integration into multicomponent reactions for complex molecule assembly and its role as a precursor for other furan-containing organic compounds.

Despite a thorough search of scientific databases, research articles, and patent literature, no specific data or research findings were found for "this compound" pertaining to the requested applications. The search included targeted queries for its use in well-known multicomponent reactions such as the Ugi, Passerini, and Biginelli reactions, as well as its general reactivity profile as a synthetic precursor.

While general information on the synthesis and reactivity of sulfonyl chlorides and furan derivatives is abundant, literature that specifically names and discusses "this compound" in the context of advanced organic synthesis applications is not available in the public domain. Similarly, no detailed research findings or data tables for this specific compound could be located.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline for "this compound" at this time.

Spectroscopic and Structural Characterization in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 3-Methylfuran-2-sulfonyl chloride, both ¹H and ¹³C NMR would provide critical data on the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing sulfonyl chloride group significantly influences the chemical shifts of the nearby furan (B31954) ring protons, causing them to appear at lower fields (higher ppm values) compared to the parent 3-methylfuran (B129892).

The expected signals are:

A singlet for the methyl group (CH₃) protons, typically appearing in the upfield region.

Two distinct signals for the two non-equivalent protons on the furan ring. The proton at the C4 position is expected to be a doublet, and the proton at the C5 position is expected to be a doublet of doublets due to coupling with the C4 proton and the methyl group protons.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃~2.3s
H-4~6.4d
H-5~7.5d

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atom directly attached to the sulfonyl chloride group (C2) is expected to be significantly deshielded and appear at a high chemical shift.

The predicted signals for the five carbon atoms are:

A signal for the methyl carbon (CH₃).

Four distinct signals for the furan ring carbons (C2, C3, C4, and C5).

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃~14
C2~150
C3~120
C4~115
C5~145

Note: These are predicted values and may vary based on the solvent and experimental conditions.

While this compound is not chiral and does not have stereoisomers, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structural assignment.

COSY: A 2D COSY experiment would show correlations between coupled protons, for instance, between the H-4 and H-5 protons of the furan ring, confirming their adjacent positions.

HSQC: An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the C4-H4 and C5-H5 pairs.

HMBC: An HMBC spectrum would show correlations between protons and carbons over two to three bonds. This would be crucial in confirming the position of the methyl and sulfonyl chloride groups. For example, correlations would be expected between the methyl protons and the C3 and C4 carbons, and between the furan protons and the carbon atoms of the sulfonyl chloride group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonyl chloride and furan ring moieties.

Key expected absorption bands include:

Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group, typically found in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹, respectively.

C-H stretching vibrations for the aromatic furan ring and the aliphatic methyl group, usually observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

C=C stretching vibrations of the furan ring, which appear in the 1600-1450 cm⁻¹ region.

C-O stretching of the furan ring, typically around 1250-1000 cm⁻¹.

The S-Cl stretching vibration, which is expected to be found in the lower frequency region of the spectrum.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
S=O (asymmetric stretch)1375 - 1400Strong
S=O (symmetric stretch)1180 - 1195Strong
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)2950 - 2850Medium
C=C (furan ring)1600 - 1450Medium to Weak
C-O (furan ring)1250 - 1000Strong

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₅ClO₃S), the molecular weight is approximately 180.61 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 180. The presence of chlorine would be indicated by an M+2 peak at m/z 182 with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of a chlorine radical (Cl•) to give a fragment at m/z 145.

Loss of sulfur dioxide (SO₂) to give a fragment at m/z 116.

Cleavage of the C-S bond, leading to the formation of the 3-methylfuryl cation at m/z 81.

Further fragmentation of the furan ring structure.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zIdentity
180/182[M]⁺ (Molecular ion)
145[M - Cl]⁺
116[M - SO₂]⁺
81[C₅H₅O]⁺ (3-methylfuryl cation)

X-ray Diffraction Analysis for Solid-State Structure Determination

To date, no public records of the single-crystal X-ray structure of this compound have been found. Obtaining such data would first require the synthesis and purification of the compound, followed by the growth of a suitable single crystal. If a crystal were obtained, the analysis would confirm the planar structure of the furan ring and provide detailed geometric parameters of the sulfonyl chloride group and its orientation relative to the furan ring.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for both the qualitative assessment of purity and the preparative isolation of this compound from reaction mixtures. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment of sulfonyl chlorides. For this compound, a reversed-phase HPLC method would be the most common approach. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The high reactivity of the sulfonyl chloride group necessitates the use of aprotic solvents in the mobile phase to prevent hydrolysis. A typical mobile phase could consist of a gradient mixture of acetonitrile (B52724) and water, potentially with a small amount of a modifier like trifluoroacetic acid to improve peak shape. dtic.mil Detection is commonly achieved using a UV detector, as the furan ring and the sulfonyl chloride group provide sufficient chromophores for detection at specific wavelengths, likely around 210 nm. dtic.mil The retention time of the compound would be a key identifier, and the peak area percentage would provide a quantitative measure of its purity. In a preparative mode, HPLC can be used to isolate the pure compound from byproducts. rsc.org

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another valuable technique, particularly for assessing the presence of volatile impurities. Due to the relatively low volatility and thermal lability of sulfonyl chlorides, derivatization might be necessary for successful GC analysis. However, for a compound with the molecular weight of this compound, direct injection might be feasible under carefully controlled conditions, using a short column and a fast temperature ramp to minimize degradation. The use of a mass spectrometer as a detector (GC-MS) would be highly advantageous, as it provides not only retention time data but also mass fragmentation patterns, which can confirm the identity of the compound and any impurities. clockss.org For instance, the analysis of related furan compounds has been successfully performed using GC-MS. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable solvent system, likely a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be developed to achieve good separation between the product and any starting materials or byproducts on a silica (B1680970) gel plate. Visualization of the spots can be achieved under UV light or by using a staining agent such as potassium permanganate. rsc.org

Flash Column Chromatography is the standard method for the purification of sulfonyl chlorides on a preparative scale in a research laboratory setting. rsc.orgbiosynth.com A silica gel stationary phase is typically used, and the compound is eluted with an appropriate solvent system, similar to that determined by TLC analysis. The fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

The selection of the most appropriate chromatographic technique depends on the specific requirements of the analysis, from rapid purity checks to high-resolution separation and isolation. A combination of these methods is often employed to ensure the high purity and unambiguous identification of the synthesized this compound.

Computational and Theoretical Investigations

Prospective Density Functional Theory (DFT) Studies of Electronic Structure

A foundational aspect of understanding 3-Methylfuran-2-sulfonyl chloride would be the application of Density Functional Theory (DFT). This powerful computational method could provide deep insights into the molecule's electronic characteristics.

Molecular Geometry and Conformation Analysis

The initial step in a computational study would be to determine the most stable three-dimensional structure of this compound. This involves optimizing the molecular geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. For example, the orientation of the sulfonyl chloride group relative to the furan (B31954) ring would be of particular interest, as it would significantly influence the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Understanding the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. An FMO analysis of this compound would reveal the distribution of electron density. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and chemical hardness.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map would visualize the charge distribution on the surface of this compound. This map would identify electrophilic and nucleophilic sites, with regions of negative potential (typically colored red) indicating areas prone to electrophilic attack and regions of positive potential (blue) indicating sites susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents.

Envisioned Reaction Pathway Modeling and Transition State Characterization

Computational modeling could be employed to simulate the reaction pathways of this compound in various organic transformations. By calculating the energies of reactants, products, and intermediates, researchers could elucidate reaction mechanisms. A critical component of this analysis would be the characterization of transition states, the high-energy structures that connect reactants and products. Determining the energy barriers associated with these transition states would allow for the prediction of reaction rates and the feasibility of different chemical transformations.

Predicting Reactivity and Selectivity in Organic Transformations

Building upon DFT and reaction pathway modeling, computational methods could predict the reactivity and selectivity of this compound. By calculating various reactivity descriptors, such as global and local electrophilicity and nucleophilicity indices, a quantitative measure of its reactive nature could be established. This would be particularly useful in predicting the outcomes of reactions with different nucleophiles and in understanding the regioselectivity of such reactions.

Solvent Effects on Molecular Properties and Reactivity

The solvent environment is expected to play a crucial role in the molecular properties and reactivity of this compound. The polarity and hydrogen-bonding capability of the solvent can influence the compound's ground-state geometry, electronic structure, and the transition states of its reactions.

Theoretical studies on similar molecules, like 2-(2-nitrovinyl) furan, have shown that solvent polarity can significantly alter the electron density distribution, dipole moment, and the HOMO-LUMO energy gap, even if it doesn't drastically change the structural parameters. For this compound, an increase in solvent polarity is anticipated to have the following effects:

Stabilization of Polar Structures: Polar solvents are likely to stabilize the ground state of this compound due to its inherent polarity arising from the sulfonyl chloride and furan ether groups. This stabilization can be more pronounced for transition states in reactions where charge separation occurs.

Influence on Reactivity: The reactivity of sulfonyl chlorides often involves nucleophilic substitution at the sulfur atom. Studies on the solvolysis of various sulfonyl chlorides have demonstrated a significant dependence on solvent nucleophilicity and ionizing power. For instance, in reactions with anilines, the specific solute-solvent interactions were found to greatly influence the reactivity. It is plausible that in polar protic solvents, hydrogen bonding to the oxygen atoms of the sulfonyl group could enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack. Conversely, in polar aprotic solvents, the desolvation of the nucleophile would be a key factor.

Changes in Molecular Properties: The dipole moment of this compound is expected to increase in more polar solvents due to the induced charge redistribution. This, in turn, can affect the compound's solubility and its interactions with other molecules

Future Research Directions and Perspectives

Development of Greener Synthetic Routes

Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents like phosphorus pentachloride or thionyl chloride, which raise environmental and safety concerns. researchgate.netnih.gov Future research on 3-Methylfuran-2-sulfonyl chloride would likely focus on developing more sustainable synthetic pathways.

Key areas of exploration could include:

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for various organic transformations. acs.org Research into using heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), could enable the synthesis of furan (B31954) sulfonyl chlorides under mild, room-temperature conditions. acs.orgnih.gov This approach offers a sustainable alternative to traditional methods that often require harsh conditions and produce significant waste. acs.orgnih.gov

N-Chlorosuccinimide (NCS) Based Chlorosulfonation: A more environmentally friendly approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net This method is operationally simple, scalable, and avoids the use of hazardous reagents like chlorine gas. organic-chemistry.org The byproduct, succinimide, can also be recycled, further enhancing the green credentials of this route. organic-chemistry.orgresearchgate.net

Direct Conversion from Sulfonamides: Recent advancements have shown the conversion of primary sulfonamides to sulfonyl chlorides using activating agents like pyrylium (B1242799) salts (Pyry-BF4). researchgate.netnih.gov This method is notable for its mild conditions and high functional group tolerance, making it suitable for late-stage functionalization of complex molecules. nih.govresearchgate.netnih.gov

A comparative table of potential greener synthetic routes is presented below:

Method Key Reagents Advantages
Photocatalysis K-PHI, visible light Mild conditions, sustainable, high functional group tolerance. acs.orgnih.gov
NCS Chlorosulfonation N-Chlorosuccinimide, S-alkylisothiourea salts Environmentally friendly, recyclable byproduct, avoids hazardous gas. organic-chemistry.orgresearchgate.net

| From Sulfonamides | Pyry-BF4, primary sulfonamides | Mild, high selectivity, suitable for complex molecules. researchgate.netnih.gov |

Exploration of Novel Catalytic Transformations Involving this compound

This compound can serve as a versatile substrate for various catalytic transformations, leading to the synthesis of novel and complex molecules. magtech.com.cn

Future research could focus on:

Cross-Coupling Reactions: As a source of sulfonyl radicals, this compound could be employed in photoredox-catalyzed cross-coupling reactions. rsc.org This would enable the formation of C-S bonds and the synthesis of various sulfone-containing compounds.

Hydrosulfonylation of Alkenes: The use of visible light activation could facilitate the hydrosulfonylation of alkenes with this compound, providing access to a range of functionalized sulfones. capes.gov.br

Transition Metal-Catalyzed Reactions: The development of novel transition-metal catalysts could enable a variety of transformations, including the formation of sulfonamides and sulfonate esters under mild conditions. sigmaaldrich.com

Asymmetric Synthesis Applications

The development of chiral sulfonyl compounds is of significant interest in medicinal chemistry and materials science. nih.govacs.org Future research on this compound will likely explore its use in asymmetric synthesis.

Potential applications include:

Synthesis of Chiral Sulfonamides and Sulfonate Esters: By reacting this compound with chiral amines or alcohols, it is possible to synthesize enantiomerically enriched sulfonamides and sulfonate esters. organic-chemistry.org These compounds can serve as valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov

Catalytic Enantioselective Reactions: The development of chiral catalysts could enable the enantioselective addition of the 3-methylfuran-2-sulfonyl group to various prochiral substrates. rsc.org This would open up new avenues for the synthesis of complex chiral molecules.

Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to control the stereochemistry of reactions involving this compound, leading to the formation of single enantiomers of the desired products. acs.org

Advanced Materials Science Applications

Sulfonyl chloride-containing compounds have found applications in materials science, particularly in the development of polymers and functional materials. quora.comresearchgate.net

Future research in this area could involve:

Polymer Synthesis: this compound could be used as a monomer or an initiator in polymerization reactions to create novel polymers with tailored properties. researchgate.net For instance, sulfonyl chlorides are known to be efficient initiators for atom transfer radical polymerization. quora.com

Functionalization of Materials: The reactivity of the sulfonyl chloride group can be exploited to functionalize the surfaces of various materials, imparting new properties such as hydrophobicity, conductivity, or biocompatibility. rsc.org

Development of Porous Materials: Sulfonyl chlorides can be used in the postsynthetic modification of metal-organic frameworks (MOFs), leading to the creation of new porous materials with potential applications in catalysis, gas storage, and separation. rsc.org

Role in Mechanistic Organic Chemistry Studies

The study of the reaction mechanisms of sulfonyl chlorides provides valuable insights into fundamental concepts of organic chemistry. acs.orgnih.gov

Future mechanistic studies involving this compound could focus on:

Kinetics and Mechanism of Nucleophilic Substitution: Detailed kinetic studies of the reactions of this compound with various nucleophiles can help elucidate the mechanism of nucleophilic substitution at the sulfonyl sulfur. nih.govmdpi.com The presence of the 3-methylfuran (B129892) ring may influence the reactivity and mechanism compared to simple alkanesulfonyl or arenesulfonyl chlorides. nih.govmdpi.com

Formation and Reactivity of Sulfenes: Under certain conditions, alkanesulfonyl chlorides can undergo elimination to form highly reactive sulfene (B1252967) intermediates. nih.gov Investigating whether this compound can form a corresponding sulfene and studying its subsequent reactions would be a valuable area of research.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of reactions involving this compound, providing a deeper understanding of the reaction pathways. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methylfuran-2-sulfonyl chloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves reacting 3-methylfuran-2-ol with chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C) to avoid exothermic side reactions. A base like pyridine or triethylamine is added to neutralize HCl byproducts. The reaction is monitored via TLC, and the product is purified via vacuum distillation or recrystallization. An inert atmosphere (N₂/Ar) is recommended to prevent moisture ingress .

Q. Which spectroscopic techniques are most effective for characterizing this compound and confirming its purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms structural integrity (e.g., methyl group at δ ~2.3 ppm, furan protons at δ ~6–7 ppm).
  • IR Spectroscopy : Identifies sulfonyl stretches (S=O asymmetric/symmetric vibrations at ~1360 cm⁻¹ and ~1180 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Detects molecular ion peaks ([M]⁺) and fragmentation patterns.
  • Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C, H, S, and Cl content .

Q. What safety precautions are critical when handling this compound in laboratory environments?

  • Methodological Answer : Use nitrile gloves, chemical goggles, and a fume hood. Store the compound in anhydrous conditions under inert gas (e.g., N₂). Avoid exposure to moisture, as hydrolysis releases HCl gas. Emergency protocols should include immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How do the electronic effects of the methyl and furan substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The methyl group exerts an electron-donating inductive effect, slightly reducing the electrophilicity of the sulfonyl group. In contrast, the furan oxygen’s lone pairs participate in resonance, potentially stabilizing transition states. Comparative studies with analogues (e.g., benzene sulfonyl chlorides) show slower reaction kinetics. DFT calculations (B3LYP/6-31G*) can model charge distribution and predict regioselectivity .

Q. What strategies can be employed to optimize the yield of sulfonamide derivatives using this compound as a reagent?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.
  • Base Selection : Triethylamine or DMAP improves nucleophilicity of amines.
  • Stoichiometry : Use 1.2–1.5 equivalents of amine to ensure complete conversion.
  • Kinetic Profiling : Monitor reaction progress via HPLC to identify optimal reaction time (typically 4–6 hours at 25°C). Post-reaction, purify via column chromatography (silica gel, hexane/EtOAc) .

Q. How can computational chemistry be applied to predict the degradation pathways of this compound under various environmental conditions?

  • Methodological Answer : Molecular dynamics simulations (e.g., using Gaussian or GROMACS) model hydrolysis pathways. Key parameters include pH, temperature, and solvent polarity. For example, acidic conditions accelerate hydrolysis via protonation of the sulfonyl oxygen. Experimental validation via HPLC-MS identifies degradation products (e.g., 3-methylfuran-2-sulfonic acid) .

Q. What experimental approaches can resolve contradictions in reported catalytic efficiencies when using this compound in cross-coupling reactions?

  • Methodological Answer : Reproduce reactions under standardized conditions (solvent, catalyst loading, temperature). Use high-purity reagents to eliminate batch variability. Compare Pd-based (e.g., Pd(PPh₃)₄) vs. Cu-catalyzed systems. Analyze by GC-MS or ¹H NMR to quantify side products. Statistical tools (e.g., ANOVA) identify significant variables affecting yield .

Key Notes

  • Methodological Focus : Emphasized experimental design, comparative analysis, and reproducibility.
  • Citations : Referenced peer-reviewed synthesis protocols, computational models, and safety data from diverse sources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.